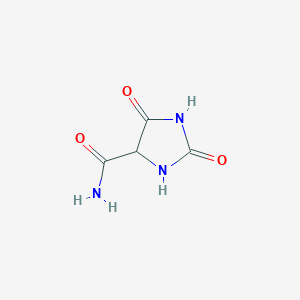

2,5-Dioxoimidazolidine-4-carboxamide

Description

The exact mass of the compound 2,5-Dioxoimidazolidine-4-carboxamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,5-Dioxoimidazolidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dioxoimidazolidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dioxoimidazolidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c5-2(8)1-3(9)7-4(10)6-1/h1H,(H2,5,8)(H2,6,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCLSLJIRFXGHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)NC(=O)N1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304362 |

Source

|

| Record name | NSC165517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89033-45-4 |

Source

|

| Record name | NSC165517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC165517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Allantoin (N-(2,5-Dioxoimidazolidin-4-yl)urea) from Uric Acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of Allantoin, a valuable compound in the pharmaceutical and cosmetic industries, through the oxidative cleavage of uric acid. While the topic specifies "2,5-Dioxoimidazolidine-4-carboxamide," this document will focus on the synthesis of Allantoin (N-(2,5-Dioxoimidazolidin-4-yl)urea), the scientifically recognized and primary product of this reaction, which shares the core 2,5-dioxoimidazolidine structure. We will dissect the underlying chemical principles, provide a detailed, field-tested experimental protocol, and offer expert insights into the critical parameters governing the reaction's success. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this classic and important transformation.

Introduction: From Metabolic Byproduct to High-Value Chemical

Uric acid (C₅H₄N₄O₃), a product of purine metabolism in the human body, is often associated with medical conditions like gout when present in excess.[1] However, from a synthetic chemistry perspective, its purine scaffold represents a rich starting point for the creation of other valuable nitrogen-containing heterocyclic compounds. One of the most significant transformations of uric acid is its oxidative degradation to Allantoin (C₄H₆N₄O₃).[2][3]

Allantoin, chemically known as N-(2,5-Dioxoimidazolidin-4-yl)urea, is a diureide of glyoxylic acid.[2] It is widely celebrated for its therapeutic and cosmetic properties, including its role as a skin protectant, a soothing agent, and a promoter of cell proliferation and wound healing.[3][4][5] These beneficial effects have led to its extensive use in a variety of over-the-counter products, from creams and lotions to oral hygiene products and anti-acne treatments.[2][4][6]

The synthesis of Allantoin from uric acid is a classic example of oxidative cleavage, where the six-membered ring of the purine structure is selectively opened to yield the five-membered imidazolidine (hydantoin) ring system. This guide will focus on the most established and reliable method for this conversion: oxidation using potassium permanganate in an alkaline medium.

The Chemical Transformation: Mechanism of Oxidative Cleavage

The conversion of uric acid to allantoin is not a simple one-step reaction but a cascade of events initiated by the oxidation of the C4=C5 double bond within the purine's five-membered ring. In most organisms, this process is catalyzed by the enzyme urate oxidase (uricase).[2] In the laboratory, this transformation can be mimicked using strong chemical oxidizing agents.

Potassium permanganate (KMnO₄) is a powerful and effective oxidizing agent for this purpose, especially in an alkaline solution.[7][8][9] The reaction proceeds through several proposed intermediates. The overall, simplified transformation is shown below.

Overall Reaction Scheme

Caption: Overall reaction for the synthesis of Allantoin from Uric Acid.

Mechanistic Insights

-

Deprotonation: The reaction is initiated in an alkaline medium (e.g., using NaOH or Na₂CO₃). The basic conditions deprotonate uric acid, increasing its solubility and activating it for oxidation.

-

Oxidative Attack: The permanganate ion (MnO₄⁻), a potent oxidant, attacks the electron-rich double bond between carbons 4 and 5 of the uric acid molecule. This leads to the formation of a transient intermediate.

-

Ring Opening: The initial oxidative step destabilizes the purine ring system, leading to the cleavage of the six-membered pyrimidine ring. This process involves the formation of a urate-derived free radical as an intermediate.[10]

-

Rearrangement and Decarboxylation: The unstable intermediate undergoes rearrangement and decarboxylation (loss of CO₂), ultimately forming the more stable five-membered hydantoin ring structure of allantoin.[9]

The choice of an alkaline medium is critical. It not only solubilizes the uric acid but also controls the oxidative power of the permanganate. In acidic conditions, KMnO₄ is an even stronger oxidant and can lead to the complete degradation of the organic molecule into smaller fragments like CO₂.[11][12]

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of allantoin on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula/Grade | Molar Mass ( g/mol ) | Notes |

| Uric Acid | C₅H₄N₄O₃ | 168.11 | Starting material. |

| Sodium Hydroxide | NaOH | 40.00 | For creating an alkaline medium. |

| Potassium Permanganate | KMnO₄ | 158.03 | Oxidizing agent. |

| Ethanol (95%) | C₂H₅OH | 46.07 | For washing and removing impurities. |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | For neutralization and precipitation. |

| Activated Charcoal | C | 12.01 | For decolorization. |

| Distilled Water | H₂O | 18.02 | Solvent. |

| Standard Laboratory Glassware | - | - | Beakers, flasks, funnel, etc. |

| Heating Mantle/Stir Plate | - | - | For controlled heating and stirring. |

| Filtration Apparatus | - | - | Buchner funnel, filter paper, vacuum flask. |

Synthesis Workflow

Caption: Step-by-step workflow for the synthesis of Allantoin.

Detailed Procedure

-

Preparation of Solutions:

-

Prepare a solution of potassium permanganate by dissolving 6.0 g of KMnO₄ in 250 mL of distilled water.

-

In a separate 1-liter beaker, prepare an alkaline solution by dissolving 2.5 g of sodium hydroxide in 200 mL of distilled water.

-

-

Dissolution of Uric Acid:

-

Add 10.0 g of uric acid to the sodium hydroxide solution.

-

Heat the mixture to approximately 70-80°C with continuous stirring until the uric acid is completely dissolved.

-

-

Oxidation Step:

-

Crucial Step: While maintaining the temperature and stirring vigorously, add the KMnO₄ solution dropwise to the uric acid solution. The addition should be slow enough to control the reaction rate and prevent excessive temperature increase. A purple color will appear and then dissipate as the permanganate is consumed.

-

Continue the addition until a faint, persistent purple or pink color remains, indicating a slight excess of KMnO₄. This typically takes 30-45 minutes.

-

-

Quenching and Decolorization:

-

Add a few milliliters of 95% ethanol dropwise to the hot solution until the purple color is discharged. This step quenches any unreacted permanganate, reducing it to manganese dioxide (MnO₂), a brown precipitate.

-

Add a small amount (approx. 1 g) of activated charcoal to the solution to aid in decolorization and adsorb impurities.

-

-

Removal of Manganese Dioxide:

-

While the solution is still hot, filter it through a pre-heated Buchner funnel (to prevent premature crystallization) using vacuum filtration. The brown MnO₂ precipitate and charcoal will be collected on the filter paper. The filtrate should be clear and colorless.

-

-

Precipitation of Allantoin:

-

Transfer the hot filtrate to a clean beaker and allow it to cool.

-

Slowly add glacial acetic acid with stirring until the solution is acidic to litmus paper (approximately pH 6).

-

A white crystalline precipitate of allantoin will begin to form.

-

-

Isolation and Purification:

-

Cool the mixture in an ice bath for about 30 minutes to maximize crystal formation.

-

Collect the white crystals by vacuum filtration.

-

Wash the crystals on the filter paper first with a small amount of cold distilled water, followed by a wash with cold 95% ethanol to remove any remaining soluble impurities.

-

Dry the purified allantoin crystals in an oven at 100-110°C or in a desiccator.

-

Data Presentation and Product Characterization

Theoretical Yield and Physical Properties

| Parameter | Value | Source/Notes |

| Molar Mass of Uric Acid | 168.11 g/mol | C₅H₄N₄O₃[13] |

| Molar Mass of Allantoin | 158.12 g/mol | C₄H₆N₄O₃[3] |

| Stoichiometric Ratio | 1:1 | 1 mole Uric Acid → 1 mole Allantoin |

| Theoretical Yield (for 10g Uric Acid) | ~9.41 g | (10.0 / 168.11) * 158.12 |

| Typical Experimental Yield | 60-75% | Dependent on reaction control and purification. |

| Appearance | White, odorless crystalline powder | [5] |

| Melting Point | 230 °C (decomposes) | A key indicator of purity. |

| Solubility | Soluble in water, slightly in ethanol | [3] |

Causality and Field-Proven Insights

-

Why is slow, controlled addition of KMnO₄ necessary? The oxidation of uric acid is an exothermic reaction. Rapid addition can cause the temperature to rise uncontrollably, leading to over-oxidation and the formation of undesired byproducts like parabanic acid and oxaluric acid, which significantly reduces the yield and purity of allantoin.[14][15]

-

The Role of Hot Filtration: Filtering the solution while hot is essential. Allantoin is less soluble in cold water, and allowing the solution to cool before removing the MnO₂ would result in the co-precipitation of the product with the impurities, making purification difficult.

-

Choice of Acid for Precipitation: Acetic acid is a weak acid and is ideal for neutralizing the solution. Using a strong acid like HCl could potentially lead to the hydrolysis of the allantoin product if conditions are not carefully controlled.

-

Self-Validating Protocol: The color changes throughout the reaction serve as a self-validating system. The disappearance of the purple permanganate color confirms its consumption, and the persistence of a pink hue indicates the completion of the oxidation. The final formation of a white crystalline solid from a clear solution upon acidification is a strong indicator of successful product formation.

Conclusion

The synthesis of allantoin from uric acid via potassium permanganate oxidation is a robust and well-established method that transforms a metabolic waste product into a compound of significant commercial and therapeutic value. Success in this synthesis hinges on the careful control of reaction parameters, particularly temperature and the rate of oxidant addition, to maximize yield and minimize the formation of side products. The protocol and insights provided in this guide offer a comprehensive framework for researchers and professionals to successfully and safely perform this valuable chemical transformation.

References

-

PubChem. (n.d.). Allantoin. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Allantoin. Retrieved from [Link]

- Buzard, J. A., Bishop, C., & Talbott, J. H. (1954). The Conversion of Uric Acid to Allantoin in the Normal and Gouty Human. Journal of Biological Chemistry, 211(2), 817-825.

-

ResearchGate. (n.d.). Sequence from uric acid to 5-ureidohydantoin (allantoin) by oxidation with alkaline hydrogen peroxide. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024). Allantoin. Retrieved from [Link]

- Maples, K. R., & Mason, R. P. (1988). Free radical metabolite of uric acid. Journal of Biological Chemistry, 263(4), 1709–1712.

-

Organic Syntheses. (n.d.). Allantoin. Retrieved from [Link]

- Sautin, Y. Y., & Johnson, R. J. (2008). Uric acid: the oxidant-antioxidant paradox. Nucleosides, nucleotides & nucleic acids, 27(6-7), 608–619.

- Iida, S., Ohkubo, Y., Yamamoto, Y., & Fujisawa, A. (2017). Parabanic acid is the singlet oxygen specific oxidation product of uric acid. Journal of clinical biochemistry and nutrition, 61(3), 169–175.

-

Oxford Academic. (2023). A reductive uric acid degradation pathway in anaerobic bacteria. PNAS. Retrieved from [Link]

- Ciszak, E., et al. (2007). The Structure of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase Provides Insights Into the Mechanism of Uric Acid Degradation. Journal of Biological Chemistry, 282(25), 18135-18144.

- Google Patents. (n.d.). CN102898376A - Allantoin synthesis method.

-

Organic Chemistry Portal. (n.d.). Hydantoin synthesis. Retrieved from [Link]

-

University of Life Sciences in Lublin. (n.d.). Reactions in organic chemistry I. Reactions of oxidation – based on the example of various organic compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Retrieved from [Link]

-

Typology. (n.d.). Allantoin: Origin, Properties and Uses. Retrieved from [Link]

-

bioRxiv. (2023). A Reductive Uric Acid Degradation Pathway in Anaerobic Bacteria. Retrieved from [Link]

-

Wikipedia. (n.d.). Acide parabanique. Retrieved from [Link]

-

Connect Chemicals. (n.d.). Allantoin. Retrieved from [Link]

-

Quora. (2019). Why is sulfuric acid used with potassium permanganate, not HCl and HNO3? Retrieved from [Link]

-

Wikipedia. (n.d.). Uric acid. Retrieved from [Link]

-

Healthline. (2021). Gout Crystals: What They Are and What to Do About Them. Retrieved from [Link]

Sources

- 1. Gout Crystals: What They Are and What to Do About Them [healthline.com]

- 2. Allantoin - Wikipedia [en.wikipedia.org]

- 3. uk.typology.com [uk.typology.com]

- 4. Allantoin | C4H6N4O3 | CID 204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Allantoin| CAS 97-59-6 | Connect Chemicals: Connect Chemicals Cosmetics [connectchemicals.com]

- 6. specialchem.com [specialchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. up.lublin.pl [up.lublin.pl]

- 9. longchangchemical.com [longchangchemical.com]

- 10. Free radical metabolite of uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. quora.com [quora.com]

- 13. Uric acid - Wikipedia [en.wikipedia.org]

- 14. Parabanic acid is the singlet oxygen specific oxidation product of uric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acide parabanique — Wikipédia [fr.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of 2,5-Dioxoimidazolidine-4-carboxamide and its Derivatives as Putative Matrix Metalloproteinase-13 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 2,5-Dioxoimidazolidine-4-carboxamide and its related derivatives. While direct experimental data on this specific compound remains limited, substantial evidence from structurally analogous imidazolidinone compounds strongly suggests a role as potent and selective inhibitors of Matrix Metalloproteinase-13 (MMP-13). This document synthesizes the available information to build a robust scientific case for this mechanism, detailing the molecular interactions, relevant signaling pathways, and the experimental methodologies required for validation. By elucidating the structure-activity relationships and providing detailed protocols, this guide serves as a critical resource for researchers engaged in the discovery and development of novel therapeutics targeting MMP-13-mediated pathologies.

Introduction: The Therapeutic Promise of Imidazolidinone Scaffolds

The imidazolidinone core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The versatility of this heterocyclic system allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 2,5-Dioxoimidazolidine-4-carboxamide, a member of this promising class of compounds, has been identified as a valuable building block in the synthesis of novel therapeutic agents[3]. This guide focuses on the compelling, albeit inferential, evidence pointing towards its function as an inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key enzyme implicated in the pathogenesis of osteoarthritis and cancer.

The Central Hypothesis: Inhibition of Matrix Metalloproteinase-13

The primary mechanism of action proposed for 2,5-Dioxoimidazolidine-4-carboxamide and its derivatives is the inhibition of MMP-13. This hypothesis is principally derived from the potent and selective inhibitory activity of a closely related analog, 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide, against MMP-13[4].

The Role of MMP-13 in Pathophysiology

MMP-13, also known as collagenase-3, is a zinc-dependent endopeptidase with a critical role in the degradation of extracellular matrix components, particularly type II collagen, the main constituent of articular cartilage[5]. Under physiological conditions, MMP-13 is involved in tissue remodeling and wound healing. However, its overexpression is a hallmark of several diseases:

-

Osteoarthritis: In osteoarthritis, pro-inflammatory cytokines upregulate MMP-13 expression in chondrocytes, leading to the progressive degradation of cartilage and joint destruction[5].

-

Cancer: MMP-13 contributes to tumor progression by facilitating the breakdown of the extracellular matrix, which is a crucial step in tumor invasion and metastasis. Its activity is also linked to angiogenesis, the formation of new blood vessels that supply tumors[6].

Given its pivotal role in these pathologies, the selective inhibition of MMP-13 represents a promising therapeutic strategy.

Molecular Mechanism of Inhibition

MMP inhibitors typically function by chelating the catalytic zinc ion in the active site of the enzyme[5]. The proposed mechanism for imidazolidinone-based inhibitors involves the carboxamide or a synthetically modified functional group acting as a zinc-binding group (ZBG). The core imidazolidinone scaffold and its substituents are hypothesized to engage in hydrogen bonding and hydrophobic interactions with the amino acid residues lining the S1' pocket of the MMP-13 active site, thereby conferring potency and selectivity[4].

Structure-Activity Relationship (SAR) of Imidazolidinone-Based MMP-13 Inhibitors

The inhibitory potency and selectivity of imidazolidinone derivatives against MMP-13 are dictated by the nature and position of their substituents. Key structural features influencing activity include:

-

The Zinc-Binding Group (ZBG): The presence of a functional group capable of coordinating with the catalytic zinc ion is crucial for inhibitory activity. In the case of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides, the hydroxyamide moiety serves as a potent ZBG[4]. For 2,5-Dioxoimidazolidine-4-carboxamide, the carboxamide itself or a bioisosteric replacement would be expected to fulfill this role.

-

The P1' Substituent: The group occupying the S1' pocket of the enzyme is a major determinant of selectivity. For imidazolidinone-based inhibitors, aryl groups with specific substitutions have been shown to enhance potency. For instance, analogues with 4-(4-fluorophenoxy)phenyl and 4-(naphth-2-yloxy)phenyl as P1' groups exhibit potent MMP-13 inhibition with IC50 values in the low nanomolar range[4].

Quantitative Analysis of Imidazolidinone-Related MMP-13 Inhibitors

While specific IC50 values for 2,5-Dioxoimidazolidine-4-carboxamide are not yet publicly available, data from closely related compounds underscore the potential of this chemical class as potent MMP-13 inhibitors.

| Compound Class | P1' Substituent | Target | IC50 (nM) | Reference |

| 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide | 4-(4-fluorophenoxy)phenyl | MMP-13 | 3 | [4] |

| 2-oxo-imidazolidine-4-carboxylic acid hydroxyamide | 4-(naphth-2-yloxy)phenyl | MMP-13 | 4 | [4] |

Signaling Pathways Modulated by MMP-13 Inhibition

Inhibition of MMP-13 by compounds such as 2,5-Dioxoimidazolidine-4-carboxamide would be expected to modulate downstream signaling pathways implicated in disease progression.

Caption: Putative modulation of the MMP-13 signaling pathway by 2,5-Dioxoimidazolidine-4-carboxamide.

By inhibiting MMP-13, these compounds can prevent the degradation of the extracellular matrix, a key event in the pathogenesis of osteoarthritis and cancer metastasis[6].

Experimental Protocols for Validation

The following protocols provide a framework for the synthesis of 2,5-Dioxoimidazolidine-4-carboxamide derivatives and the assessment of their MMP-13 inhibitory activity.

Synthesis of 2,5-Dioxoimidazolidine-4-carboxamide Derivatives

A general procedure for the synthesis of related carboxamide derivatives involves the coupling of a carboxylic acid with an amine using a coupling agent.

Protocol: Amide Coupling for Carboxamide Synthesis

-

Acid Activation: Dissolve the starting carboxylic acid (e.g., 2,5-Dioxoimidazolidine-4-carboxylic acid) (1 mmol) and a coupling agent such as OxymaPure (1 mmol) in an appropriate solvent (e.g., 5 mL of DMF) at 0 °C.

-

Carbodiimide Addition: Add a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC) (1.1 mmol), dropwise to the solution at 0 °C and preactivate for 5 minutes.

-

Amine Addition: Add the desired amine (1 mmol) dropwise to the reaction mixture at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1 hour and then allow it to stir at room temperature overnight.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 1 N HCl, saturated NaHCO3, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the desired carboxamide derivative[7].

In Vitro MMP-13 Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is a sensitive and widely used method for determining the inhibitory activity of compounds against MMP-13.

Protocol: MMP-13 FRET Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35).

-

Enzyme Solution: Dilute recombinant human MMP-13 in assay buffer to the desired concentration.

-

Substrate Solution: Prepare a stock solution of a fluorogenic MMP-13 substrate (e.g., a FRET peptide) in DMSO and dilute to the final working concentration in assay buffer.

-

Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 2,5-Dioxoimidazolidine-4-carboxamide) in DMSO.

-

-

Assay Procedure:

-

Add a small volume of the inhibitor solution or DMSO (vehicle control) to the wells of a microplate.

-

Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate solution to each well.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve[6].

-

Caption: Experimental workflow for the MMP-13 FRET inhibition assay.

Conclusion and Future Directions

The collective evidence strongly supports the hypothesis that 2,5-Dioxoimidazolidine-4-carboxamide and its derivatives are promising candidates for development as selective MMP-13 inhibitors. The imidazolidinone scaffold provides a versatile platform for the design of potent and selective agents targeting this key enzyme. Future research should focus on the direct synthesis and biological evaluation of a focused library of 2,5-Dioxoimidazolidine-4-carboxamide derivatives to confirm this mechanism of action and to optimize their therapeutic potential. In-depth studies of their efficacy in cellular and in vivo models of osteoarthritis and cancer are warranted to translate the promise of this chemical class into novel clinical therapies.

References

-

Al-Suwaidan, I. A., et al. (2018). Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives. Molecules, 23(10), 2548. [Link]

-

Hawash, M., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports, 13(1), 3681. [Link]

-

Le, H., et al. (2022). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. International Journal of Molecular Sciences, 23(5), 2759. [Link]

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). Organic Letters, 24(36), 6604–6608. [Link]

-

Robinson, R. P., et al. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213. [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). ResearchGate. [Link]

-

Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. (2024). Journal of Oral and Maxillofacial Pathology, 28(1), 109. [Link]

-

Loke, I., et al. (2017). High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate. PLoS ONE, 12(7), e0181421. [Link]

-

Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. (2023). ResearchGate. [Link]

-

Multi-Förster Resonance Energy Transfer-Based Fluorescent Probe for Spatiotemporal Matrix Metalloproteinase-2 and Caspase-3 Imaging. (2017). Analytical Chemistry, 89(9), 5047–5054. [Link]

-

Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review. (2024). ResearchGate. [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). Molecules, 27(24), 8969. [Link]

-

New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. (2015). Molecules, 20(9), 15936–15956. [Link]

-

Measurement of ADAMTS-13 Activity Using Fluorescence Resonance Energy Transfer (FRET). (2013). CADTH. [Link]

-

Targeting Invasion: The Role of MMP-2 and MMP-9 Inhibition in Colorectal Cancer Therapy. (2024). Biomolecules, 15(1), 35. [Link]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). Molecules, 27(15), 4983. [Link]

-

Aung, A., et al. (2023). Extracellular antigen stability and the induction of protective humoral immunity. Science, 379(6630), eadd7232. [Link]

-

The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. (2018). International Journal of Molecular Sciences, 19(9), 2737. [Link]

-

Synthesis of Bioactive Imidazoles: A Review. (2017). Hilaris Publisher. [Link]

-

A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. (n.d.). Technology Networks. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2,5-Dioxoimidazolidine-4-carboxamide | 89033-45-4 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Derivatives | MDPI [mdpi.com]

2,5-Dioxoimidazolidine-4-carboxamide derivatives and analogs

An In-depth Technical Guide to 2,5-Dioxoimidazolidine-4-carboxamide Derivatives: Synthesis, Biological Activity, and Therapeutic Applications

Abstract

The 2,5-dioxoimidazolidine, commonly known as the hydantoin ring system, represents a cornerstone scaffold in medicinal chemistry. Its derivatives are recognized as "privileged structures" due to their ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of 2,5-dioxoimidazolidine-4-carboxamide derivatives and their analogs for researchers, scientists, and drug development professionals. We delve into the fundamental chemistry, established synthetic methodologies, and key chemical reactivities of this scaffold. The narrative synthesizes current knowledge on their broad biological activities, including anticancer, anticonvulsant, and antimicrobial effects, supported by an analysis of their structure-activity relationships (SAR). Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to offer field-proven insights and ensure technical accuracy. This document serves as an authoritative resource, grounded in comprehensive references, to facilitate further research and development in this promising class of therapeutic agents.

The 2,5-Dioxoimidazolidine (Hydantoin) Core: A Privileged Scaffold

The 2,5-dioxoimidazolidine ring, more commonly referred to in the literature as hydantoin or imidazolidine-2,4-dione, is a five-membered heterocyclic motif that has proven to be exceptionally valuable in drug discovery.[1] Its importance is underscored by its presence in several clinically successful drugs, such as the anticonvulsant Phenytoin, the antibiotic Nitrofurantoin, and the anti-androgen agent Enzalutamide used in prostate cancer therapy.[1]

The structural features of the hydantoin core—containing two carbonyl groups, two nitrogen atoms, and multiple sites for substitution—allow it to serve as a versatile scaffold.[1] These sites can be functionalized to fine-tune the molecule's steric, electronic, and pharmacokinetic properties, enabling precise interactions with biological targets. The carboxamide functional group at the 4-position introduces an additional point for hydrogen bonding and further derivatization, expanding its chemical diversity and therapeutic potential.

Caption: Core structure of 2,5-Dioxoimidazolidine-4-carboxamide.

Synthesis and Chemical Reactivity

The synthesis of hydantoin derivatives is well-established, offering robust and versatile routes to the core scaffold and its analogs. The choice of synthetic strategy is often dictated by the desired substitution pattern at the N¹, N³, and C⁵ positions.

Primary Synthetic Pathways

A cornerstone method for creating the hydantoin ring is the Bucherer-Bergs reaction . This multicomponent reaction involves the treatment of a ketone or aldehyde with potassium cyanide and ammonium carbonate to yield a 5-substituted hydantoin. Subsequent modifications can then be performed to introduce the carboxamide functionality.

An alternative and highly effective route starts from α-amino acids. This approach is particularly useful for synthesizing chiral hydantoins with specific stereochemistry at the C⁴ position. The amino acid is typically reacted with an isocyanate, followed by acid-catalyzed cyclization and dehydration to form the hydantoin ring. The carboxylic acid at C4 can then be converted to the desired carboxamide.

The chemical reactivity of the 2,5-dioxoimidazolidine-4-carboxamide core is largely defined by its functional groups.[2] The N-H protons at the N¹ and N³ positions are weakly acidic and can be deprotonated by a suitable base, allowing for alkylation or arylation. The carbonyl groups can participate in condensation reactions, particularly at the C⁵ position if it is unsubstituted. The carboxamide group itself can undergo hydrolysis under acidic or basic conditions.[2]

Caption: General synthetic workflow from an α-amino acid.

Biological Activities and Therapeutic Potential

Derivatives of the hydantoin scaffold exhibit an impressive range of biological and pharmacological activities, making them a subject of intense research in drug development.[1][3]

Anticonvulsant Activity

Hydantoins are perhaps most famously known for their anticonvulsant properties.[4] Phenytoin, a 5,5-diphenylhydantoin, is a frontline treatment for epilepsy. It is believed to exert its effect by blocking voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and preventing the propagation of seizure activity.[4] Research into novel hydantoin derivatives continues to seek agents with improved efficacy and fewer side effects.[4]

Anticancer Activity

The hydantoin scaffold is a key component of several anticancer agents.[5]

-

Androgen Receptor Antagonism: Enzalutamide, which features a complex hydantoin-thiohydantoin hybrid structure, is a potent androgen receptor inhibitor used to treat castration-resistant prostate cancer.

-

Matrix Metalloproteinase (MMP) Inhibition: Certain 2-oxo-imidazolidine derivatives have been identified as potent inhibitors of MMP-13, an enzyme implicated in tumor invasion and metastasis.[6] By blocking MMPs, these compounds can potentially prevent cancer cell migration.

-

Sirtuin (SIRT) Inhibition: Sirtuins are a class of proteins involved in cellular regulation, and their inhibition is a promising strategy for cancer therapy.[5] 5-benzylidenehydantoins have been identified as effective inhibitors of SIRT1 and SIRT2, demonstrating potential for development as anticancer drugs.[5]

Caption: Mechanism of MMP inhibition in cancer.

Antimicrobial and Antifungal Activity

Researchers have synthesized and evaluated various hydantoin analogs for their antimicrobial properties. For instance, certain thiazolidine-2,4-dione carboxamides, which are structural analogs, have shown weak to moderate activity against Gram-negative bacteria like E. coli and P. aeruginosa, as well as antifungal activity against C. albicans.[7] The presence and position of substituents, such as bromine atoms, can significantly influence this activity.[7]

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the potency and selectivity of hydantoin-based drug candidates. Studies have revealed key insights into how modifications at different positions on the ring affect biological outcomes.[1]

-

C⁵ Position: Substitutions at this position are crucial for many biological activities. For anticonvulsant activity, aryl groups (like the two phenyl groups in Phenytoin) are often favored. In anticancer agents, bulky hydrophobic substituents at C⁵ can enhance binding to target enzymes like ribonucleotide reductase.[5]

-

N¹ and N³ Positions: Alkylation or arylation at these positions significantly impacts the molecule's pharmacokinetic properties and target affinity. For example, in the development of MMP inhibitors, specific aryl groups at these positions are essential for potent inhibition.[6]

-

C⁴-Carboxamide: The carboxamide group itself is a key pharmacophoric feature, acting as a hydrogen bond donor and acceptor. Modifications of the amide nitrogen (e.g., forming N-substituted amides) can modulate solubility, cell permeability, and target engagement. For some human dihydroorotate dehydrogenase (hDHODH) inhibitors, replacing a carboxylic acid with a carboxamide group resulted in weak activity, indicating that polar groups at this position may not be tolerated for that specific target.[8]

Table 1: SAR Summary of 2-oxo-imidazolidine Analogs as MMP-13 Inhibitors Data synthesized from related structural classes.[6]

| Position of Substitution | Substituent Type | Observed Activity (IC₅₀) | Rationale for Activity Change |

| P1' Group (Aryl) | 4-(4-fluorophenoxy)phenyl | 3 nM | Optimal fit and hydrophobic/electronic interactions within the S1' pocket of MMP-13. |

| P1' Group (Aryl) | 4-(naphth-2-yloxy)phenyl | 4 nM | Extended aromatic system provides enhanced van der Waals interactions. |

| Core Scaffold | Pyrrolidinone | (Reference Compound) | Serves as a rigid scaffold to position key interacting groups. |

| Core Scaffold | Imidazolidinone | Potent Inhibition | The hydantoin core effectively mimics the peptide backbone, positioning the P1' group and the zinc-binding group correctly. |

Key Experimental Protocols

This section provides a representative, self-validating protocol for the final amidation step in the synthesis of a 2,5-dioxoimidazolidine-4-carboxamide derivative. This protocol is based on established peptide coupling methodologies.[7]

Protocol: Synthesis of a 2,5-Dioxoimidazolidine-4-carboxamide Derivative

Objective: To convert a 2,5-dioxoimidazolidine-4-carboxylic acid intermediate into its corresponding primary amide.

Causality: This protocol utilizes a carbodiimide coupling agent (DIC) in conjunction with an activating agent (OxymaPure) to form a highly reactive ester intermediate in situ. This intermediate is then susceptible to nucleophilic attack by an ammonia source to form the stable amide bond, minimizing side reactions and typically resulting in high yields.

Reagents and Materials:

-

2,5-Dioxoimidazolidine-4-carboxylic acid derivative (1 mmol)

-

Ethyl cyanohydroxyiminoacetate (OxymaPure) (1 mmol)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.1 mmol)

-

Ammonia source (e.g., Ammonium chloride with a non-nucleophilic base like Diisopropylethylamine, or a 7N solution of ammonia in methanol)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separation funnel

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 2,5-dioxoimidazolidine-4-carboxylic acid (1 mmol) and OxymaPure (1 mmol) in anhydrous DMF (5 mL).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Activation: Add DIC (1.1 mmol) dropwise to the cooled solution. Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

-

Amidation: Add the ammonia source to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and let it stir overnight at room temperature.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by adding excess water. Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with 1N HCl (2 x 10 mL), saturated NaHCO₃ solution (2 x 10 mL), and finally with brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2,5-dioxoimidazolidine-4-carboxamide derivative.

-

Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Future Directions and Conclusion

The 2,5-dioxoimidazolidine-4-carboxamide scaffold and its analogs remain a highly fertile ground for therapeutic innovation. Their synthetic tractability and diverse biological activities ensure their continued relevance in medicinal chemistry. Future research should focus on several key areas:

-

Target Selectivity: Designing new derivatives with high selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.

-

Pharmacokinetic Optimization: Employing computational and medicinal chemistry strategies to enhance the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds.

-

Novel Biological Targets: Screening hydantoin-based libraries against new and emerging biological targets to uncover novel therapeutic applications.

-

Hybrid Molecules: Integrating the hydantoin scaffold with other pharmacophores to create hybrid molecules with potentially synergistic or multi-target activities.[9]

References

- Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach.

- Synthesis and Antimicrobial Activity of a New Series of Thiazolidine-2,4-diones Carboxamide and Amino Acid Deriv

- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications.

- Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. PubMed.

- 2,5-Dioxoimidazolidine-4-carboxylic acid. BLD Pharm.

- Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PubMed.

- Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prost

- Recent applications of hydantoin and thiohydantoin in medicinal chemistry. PubMed.

- 2,5-Dioxoimidazolidine-4-carboxamide. Smolecule.

- The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI.

- Recent applications of hydantoin in medicinal chemistry. ChemicalBook.

- Therapeutically applied hydantoin derivatives.

- Hydantoin derivatives: Significance and symbolism. SYNTHESIS.

- Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research.

- Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. PubMed.

- Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase.

- Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones.

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 2,5-Dioxoimidazolidine-4-carboxamide | 89033-45-4 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 6. Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,5-Dioxoimidazolidine-4-carboxamide (CAS 89033-45-4): A Promising Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the identification of novel scaffolds that offer versatile synthetic handles and potent biological activity is a cornerstone of drug discovery. 2,5-Dioxoimidazolidine-4-carboxamide (CAS 89033-45-4), a heterocyclic organic compound, has emerged as a molecule of significant interest. Its rigidified structure and capacity for diverse functionalization make it an attractive starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological applications of this promising scaffold, with a particular focus on its role as a modulator of the P2X7 receptor.

Chemical Identity and Physicochemical Properties

2,5-Dioxoimidazolidine-4-carboxamide is characterized by a five-membered imidazolidine ring system containing two carbonyl groups at positions 2 and 5, and a carboxamide group at position 4.

Chemical Structure:

Table 1: Predicted Physicochemical Properties of 2,5-Dioxoimidazolidine-4-carboxamide

| Property | Predicted Value | Method/Software |

| IUPAC Name | 2,5-dioxoimidazolidine-4-carboxamide | - |

| CAS Number | 89033-45-4 | - |

| Molecular Formula | C₄H₅N₃O₃ | - |

| Molecular Weight | 143.10 g/mol | - |

| logP (Octanol-Water Partition Coefficient) | -1.5 to -1.0 | Various online predictors |

| Topological Polar Surface Area (TPSA) | 104.2 Ų | Various online predictors |

| Hydrogen Bond Donors | 3 | Various online predictors |

| Hydrogen Bond Acceptors | 3 | Various online predictors |

| pKa (most acidic) | 8.5 - 9.5 (amide N-H) | Various online predictors |

| pKa (most basic) | -4.0 to -3.0 (carbonyl oxygen) | Various online predictors |

| Aqueous Solubility | High | Inferred from low logP and high TPSA |

These predicted properties suggest that 2,5-Dioxoimidazolidine-4-carboxamide is a polar molecule with good aqueous solubility, a characteristic that is often favorable for drug candidates.

Proposed Synthesis Pathway

While a specific, detailed synthesis protocol for 2,5-Dioxoimidazolidine-4-carboxamide is not extensively documented, a plausible synthetic route can be proposed based on established methods for the preparation of similar heterocyclic carboxamides. A likely approach involves the condensation of an appropriate amino acid derivative with a source of the carbonyl groups, followed by amidation.

One potential pathway could start from aspartic acid, where the amino group is protected, and the side-chain carboxylic acid is converted to the corresponding amide. Subsequent cyclization with a reagent like urea or a phosgene equivalent would form the 2,5-dioxoimidazolidine ring.

Below is a generalized, proposed synthetic workflow.

Caption: Proposed synthetic workflow for 2,5-Dioxoimidazolidine-4-carboxamide.

Proposed Experimental Protocol for Synthesis:

This protocol is a conceptual adaptation from the synthesis of related carboxamide derivatives and would require optimization.[1]

-

Step 1: Protection and Amidation of Aspartic Acid.

-

Protect the α-amino group of L-aspartic acid.

-

Activate the β-carboxylic acid using a suitable coupling agent (e.g., DCC/NHS or HATU).

-

React the activated ester with ammonia to form the corresponding β-amide.

-

-

Step 2: Cyclization to form the 2,5-Dioxoimidazolidine Ring.

-

Deprotect the α-amino group.

-

React the resulting amino acid amide with a cyclizing agent such as urea at elevated temperature, or a phosgene equivalent like triphosgene in the presence of a base.

-

-

Step 3: Purification.

-

The crude product would likely be purified by recrystallization or column chromatography to yield pure 2,5-Dioxoimidazolidine-4-carboxamide.

-

Potential Mechanism of Action: P2X7 Receptor Antagonism

The 2,5-dioxoimidazolidine scaffold has been identified as a promising framework for the development of potent antagonists of the P2X7 receptor (P2X7R).[2][3] P2X7R is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammatory signaling pathways.[4] Its overactivation is implicated in a range of inflammatory diseases, chronic pain, and cancer, making it a compelling therapeutic target.[5][6]

The antagonism of P2X7R by 2,5-dioxoimidazolidine-based compounds is thought to occur through a conformational restriction of a known P2X7R antagonist, KN-62.[2][3] The rigid imidazolidine ring system mimics a key pharmacophoric element of KN-62, allowing for high-affinity binding to the receptor.

P2X7 Receptor Signaling Pathway and Point of Intervention:

Caption: P2X7R signaling pathway and the inhibitory action of antagonists.

Structure-activity relationship (SAR) studies on derivatives of the 2,5-dioxoimidazolidine scaffold have revealed key insights for optimizing P2X7R antagonism. For instance, substitution at the N3 position of the imidazolidine ring with a piperidine moiety has been shown to be favorable for activity.[2][3] Further modifications to this piperidine ring and other parts of the scaffold have led to the discovery of highly potent antagonists with IC₅₀ values in the nanomolar range.[2][3]

Table 2: P2X7R Antagonist Activity of 2,5-Dioxoimidazolidine Derivatives

| Compound | IC₅₀ (Ethidium Uptake Assay) | IC₅₀ (IL-1β ELISA Assay) | Reference |

| Derivative 21i | 23 nM | 14 nM | [2][3] |

| Derivative (-)-21w | 54 nM | 9 nM | [2][3] |

While specific biological activity data for the parent compound, 2,5-Dioxoimidazolidine-4-carboxamide, is not yet published, the potent activity of its derivatives strongly suggests that this core structure is a valid starting point for the development of P2X7R antagonists.

Applications in Drug Development

The versatility of the 2,5-dioxoimidazolidine scaffold extends its potential applications across several therapeutic areas:

-

Inflammatory Diseases: Given its role in P2X7R antagonism, this scaffold is a prime candidate for the development of drugs to treat chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.

-

Neuropathic Pain: P2X7R is also implicated in the transmission of pain signals, making its antagonists potential analgesics for neuropathic pain.

-

Oncology: The P2X7 receptor is involved in tumor growth and metastasis, suggesting a role for its antagonists in cancer therapy.[7]

-

Other Therapeutic Areas: The 2,5-dioxoimidazolidine core is also found in compounds investigated for other biological activities, including as matrix metalloproteinase (MMP) inhibitors.[2]

Experimental Protocol: In Vitro P2X7 Receptor Antagonist Assay

The following is a detailed protocol for a common in vitro assay used to screen for P2X7 receptor antagonists, adapted from published methods.

Ethidium Bromide Uptake Assay

This assay measures the permeability of the cell membrane to the fluorescent dye ethidium bromide upon activation of the P2X7 receptor. Antagonists will inhibit this uptake.

Materials:

-

HEK293 cells stably expressing the human P2X7 receptor

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

HEPES-buffered saline (HBS)

-

ATP (agonist)

-

Ethidium bromide

-

2,5-Dioxoimidazolidine-4-carboxamide (test compound)

-

Known P2X7R antagonist (positive control, e.g., A-740003)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the Ethidium Bromide Uptake Assay.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture HEK293-P2X7R cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed the cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

-

-

Compound Preparation:

-

Prepare a stock solution of 2,5-Dioxoimidazolidine-4-carboxamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the positive control in HBS.

-

-

Assay Procedure:

-

Gently wash the cells twice with HBS.

-

Add 50 µL of the diluted test compound or control to the appropriate wells and incubate for 30 minutes at 37°C.

-

Prepare a 2X solution of ATP and ethidium bromide in HBS.

-

Add 50 µL of the 2X ATP/ethidium bromide solution to each well to initiate the reaction. The final concentration of ATP should be at its EC₅₀, and ethidium bromide at approximately 20 µM.

-

Incubate the plate for 15 minutes at 37°C, protected from light.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader with excitation at 530 nm and emission at 590 nm.

-

Subtract the background fluorescence (wells with no ATP).

-

Plot the percent inhibition versus the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Safety and Handling

As no specific safety data sheet (SDS) is available for 2,5-Dioxoimidazolidine-4-carboxamide, precautions should be based on those for structurally related compounds.[8][9] It should be handled as a potentially hazardous chemical.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2,5-Dioxoimidazolidine-4-carboxamide represents a valuable and versatile scaffold for the design and development of novel therapeutic agents. Its potential as a P2X7 receptor antagonist, supported by the potent activity of its derivatives, opens up exciting avenues for the treatment of a wide range of inflammatory and pain-related disorders. While further research is needed to fully elucidate the biological activity and therapeutic potential of the parent compound, the information presented in this guide provides a solid foundation for researchers to explore the promising opportunities offered by this intriguing chemical entity.

References

- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2018).

- Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6523.

-

Cole-Parmer. Material Safety Data Sheet - 2-Oxoimidazolidine-4-carboxylic acid. Retrieved from [Link]

- Grote, A., Hiller, K., Scheer, M., Munch, R., Nörtemann, B., & Jahn, D. (2013). JCat: a novel tool to adapt codon usage of a target gene to its potential expression host. Nucleic acids research, 41(Web Server issue), W170–W174.

- Hawash, M., Jaradat, N., Sabobeh, R., Abualhasan, M., & Qaoud, M. T. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29512–29526.

- Kapustian, K., et al. (2019). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 24(15), 2748.

- Park, J. H., Lee, G. E., Lee, S. D., Hien, T. T., Kim, S., Yang, J. W., ... & Kim, Y. C. (2015). Discovery of novel 2,5-dioxoimidazolidine-based P2X(7) receptor antagonists as constrained analogues of KN62. Journal of medicinal chemistry, 58(5), 2345–2359.

-

MSDS of 2-(2,5-Dioxoimidazolidin-4-YL)acetic acid. (2024). Retrieved from [Link]

-

Park, J. H., et al. (2015). Discovery of Novel 2,5-Dioxoimidazolidine-Based P2X7 Receptor Antagonists as Constrained Analogues of KN62. Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 2-Oxo-1,3-thiazolidine-4-carboxylic acid. Retrieved from [Link]

- Savio, L. E. B., de Andrade Mello, P., da Silva, C. G., & Coutinho-Silva, R. (2018). The P2X7 Receptor in Inflammatory Diseases: Angel or Demon?. Frontiers in pharmacology, 9, 52.

- Moustafa, A. M. Y. (2017). Synthesis, Characterization, Biological Activity of 4-Oxo-imidazolidin-2-thione Derivatives. Current Research in Chemistry, 9(1), 1-13.

-

ResearchGate. (2020). (PDF) New Thiazolidine-4-Carboxylic Acid Derivatives Act as Promising α-Amylase and α-Glucosidase Inhibitors; Synthesis, In Vitro Pharmacological Evaluation and In Silico Molecular Docking Study. Retrieved from [Link]

- Soares-Bezerra, R. J., et al. (2015). An Improved Method for P2X7R Antagonist Screening. PLOS ONE, 10(5), e0123089.

-

SwissADME. (n.d.). SwissADME. Retrieved from [Link]

-

Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]

- Wang, D., et al. (2017). The P2X7 receptor in cancer: a new therapeutic opportunity. Expert Opinion on Therapeutic Targets, 21(8), 759-768.

-

Chemicalize. (n.d.). Chemicalize. Retrieved from [Link]

- Di Virgilio, F., Sarti, A. C., & Grassi, F. (2018).

- Al-Otaibi, J. S., et al. (2022). Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. Bioorganic & medicinal chemistry, 30, 116938.

- Hawash, M., et al. (2023). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PloS one, 18(10), e0292837.

- Adinolfi, E., et al. (2018). The P2X7 receptor: a main player in inflammation. Biochemical pharmacology, 151, 234-244.

- Jung, Y. J., & Kim, Y. C. (2016). Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R). Bioorganic & medicinal chemistry letters, 26(16), 4063–4067.

- Butt, H. M., et al. (2022).

Sources

- 1. Buy 2,5-Dioxoimidazolidine-4-carboxamide | 89033-45-4 [smolecule.com]

- 2. Discovery of novel 2,5-dioxoimidazolidine-based P2X(7) receptor antagonists as constrained analogues of KN62 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Valspodar | C63H111N11O12 | CID 5281884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Blocking of the P2X7 receptor inhibits the activation of the MMP-13 and NF-κB pathways in the cartilage tissue of rats with osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro evaluation of novel compounds and discovery of a promising iodine-125 radioligand for purinergic P2X7 receptor (P2X7R) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. capotchem.cn [capotchem.cn]

Spectroscopic Profile of 2,5-Dioxoimidazolidine-4-carboxamide: A Technical Guide for Researchers

Preamble: Navigating the Spectroscopic Landscape of a Novel Heterocycle

To the researchers, chemists, and drug development professionals dedicated to advancing molecular science, this guide serves as a comprehensive technical resource on the spectroscopic characterization of 2,5-Dioxoimidazolidine-4-carboxamide. This molecule, a derivative of the hydantoin scaffold, holds potential in medicinal chemistry and materials science. As of the latest literature review, publicly accessible, peer-reviewed experimental spectroscopic data for this specific carboxamide derivative is limited. This guide, therefore, adopts a dual approach: firstly, to present a robust, theoretically predicted spectroscopic profile based on first principles and data from analogous structures. Secondly, to provide detailed, field-tested experimental protocols for acquiring and validating this data, ensuring a self-validating workflow for any laboratory synthesizing or studying this compound. Our objective is to equip you not just with data, but with the causal logic and methodological rigor required for unambiguous structural confirmation.

Molecular Structure and Functional Group Analysis

2,5-Dioxoimidazolidine-4-carboxamide (Molecular Formula: C₄H₅N₃O₃) is characterized by a five-membered hydantoin ring substituted at the 4-position with a carboxamide group. Understanding this architecture is fundamental to interpreting its spectroscopic signature.

The key functional groups dictating its spectral properties are:

-

Imide Group: Two secondary amine (N-H) protons within the heterocyclic ring.

-

Dicarbonyl Group: Two carbonyl (C=O) groups within the ring at positions 2 and 5.

-

Primary Amide Group: A terminal carboxamide (-CONH₂) group, containing a third carbonyl and two N-H protons.

-

Chiral Center: The carbon at position 4 (C4) is a chiral center, which has implications for its NMR spectroscopy.

Caption: Molecular structure of 2,5-Dioxoimidazolidine-4-carboxamide.

Predicted Spectroscopic Data & Interpretation

The following sections outline the anticipated spectral data. These predictions are grounded in established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 2,5-Dioxoimidazolidine-4-carboxamide, both ¹H and ¹³C NMR will provide definitive information on its covalent framework.

The choice of DMSO-d₆ as a solvent is strategic; its ability to form hydrogen bonds will prevent the rapid exchange of labile N-H protons, allowing for their observation.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.0 - 11.5 | Broad Singlet | 1H | NH (Ring, N1 or N3) | Imide protons are significantly deshielded due to the adjacent carbonyl groups. |

| ~8.5 - 9.0 | Broad Singlet | 1H | NH (Ring, N1 or N3) | The second imide proton, potentially in a different chemical environment. |

| ~7.5 - 8.0 | Broad Singlet | 1H | -CO-NH ₂ (Amide) | Amide protons are deshielded and often appear as broad signals. |

| ~7.0 - 7.5 | Broad Singlet | 1H | -CO-NH ₂ (Amide) | The second amide proton, diastereotopic due to the adjacent chiral center. |

| ~4.5 - 5.0 | Singlet | 1H | C4-H | Methine proton alpha to two carbonyl groups and the carboxamide group, leading to significant deshielding. |

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~170 - 175 | C 6=O (Amide) | Amide carbonyls are typically found in this region. |

| ~165 - 170 | C 2=O / C 5=O (Ring) | Imide carbonyls are highly deshielded. The two may be distinct or overlapping. |

| ~55 - 60 | C 4 | The chiral methine carbon, shifted downfield by adjacent electronegative atoms and carbonyls. |

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying the key functional groups present in the molecule.[1]

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 3400 - 3200 | N-H Stretch | Imide & Amide N-H | A broad, strong absorption region resulting from multiple N-H groups involved in hydrogen bonding. May show distinct peaks for the different N-H environments.[2] |

| ~1780 & ~1710 | C=O Stretch | Imide Carbonyls | Hydantoin rings typically show two distinct, strong, and sharp carbonyl absorption bands due to asymmetric and symmetric stretching.[3] |

| ~1680 | C=O Stretch (Amide I) | Amide Carbonyl | The amide carbonyl stretch (Amide I band) is a very strong and sharp absorption. |

| ~1620 | N-H Bend (Amide II) | Amide N-H | The Amide II band arises from N-H bending and C-N stretching, appearing as a strong, sharp peak. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.

-

Molecular Ion (M⁺): For C₄H₅N₃O₃, the exact mass is 159.0331 g/mol . In a high-resolution mass spectrum (HRMS), observing this mass would confirm the elemental composition. In a low-resolution spectrum, a peak at m/z = 159 would be expected.

-

Predicted Fragmentation Pathway: Electron Impact (EI) ionization would likely induce fragmentation. A plausible pathway involves the loss of the carboxamide group.

Caption: A plausible fragmentation pathway for 2,5-Dioxoimidazolidine-4-carboxamide.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within the molecule.

-

Predicted Absorption: The molecule contains carbonyl groups which are chromophores. Hydantoin derivatives typically exhibit absorption maxima (λ_max) at wavelengths shorter than 240 nm, corresponding to n → π* transitions of the carbonyl groups.[3] The presence of multiple carbonyls and the amide group may result in a complex absorption profile in the 200-250 nm range.

Experimental Protocols for Spectroscopic Analysis

The following protocols are designed to be self-validating systems for the acquisition of high-quality spectroscopic data.

Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the dried compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4] The choice of solvent is critical for observing exchangeable protons.

-

Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube securely.

-

-

Instrument Calibration:

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a guide. Aim for a narrow, symmetrical peak shape for the solvent residual peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale by setting the DMSO residual peak to 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale by setting the DMSO-d₆ carbon peak to 39.52 ppm.

-

Protocol for IR Spectroscopy

Objective: To identify the key functional groups via their vibrational frequencies.

Methodology (using KBr pellet):

-

Sample Preparation:

-

Place ~1-2 mg of the dry sample into an agate mortar.

-

Add ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained. The transparency of the final pellet depends on the particle size.[5]

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent disc.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and compare them to the predicted values.

-

Protocol for High-Resolution Mass Spectrometry (HRMS)

Objective: To confirm the elemental composition and study fragmentation patterns.

Methodology (using ESI-TOF):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of ~10-50 µg/mL.

-

-

Instrument Setup:

-

Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Calibrate the instrument using a known calibration standard across the desired mass range to ensure high mass accuracy.[6]

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire data in both positive and negative ion modes to determine the best ionization.

-

Acquire a full scan spectrum to identify the protonated molecule [M+H]⁺ or other adducts.

-

Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and elucidate the structure.

-

-

Data Analysis:

-

Determine the exact mass of the molecular ion and calculate the elemental formula. The calculated mass should be within 5 ppm of the theoretical mass.

-

Analyze the MS/MS spectrum to identify fragment ions and propose a fragmentation pathway.

-

Protocol for UV-Visible Spectroscopy

Objective: To determine the electronic absorption properties.

Methodology:

-

Sample Preparation:

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.[3]

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Record a baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank cuvette in the sample beam with a cuvette containing the sample solution.

-

Scan the sample from 400 nm down to 200 nm.[8]

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Integrated Workflow for Structural Verification

Caption: Integrated workflow for the structural verification of a synthesized compound.

Conclusion

References

-

Nilewski, C., et al. (2021). Mass spectrometric identification of 4-hydroxy-2,5-dioxo-imidazolidine-4-carboxylic acid during oxidation of 8-oxoguanosine by peroxynitrite and KHSO5/CoCl2. PubMed. Available at: [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Available at: [Link]

-

Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. Available at: [Link]

-

Jiménez, B., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

-

Springer Nature Experiments. NMR Protocols and Methods. Available at: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial. Available at: [Link]

-

Romanian Reports in Physics. STUDY OF THE OPTICAL PROPERTIES OF 2-THIOHYDANTOIN DERIVATIVES. Available at: [Link]

-

Agilent. The Basics of UV-Vis Spectrophotometry. Available at: [Link]

-

Joshi, S., et al. (2020). Handling considerations for the mass spectrometry of reactive organometallic compounds. University of Victoria. Available at: [Link]

-

ZoBio. NMR sample preparation guidelines. Available at: [Link]

-

The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available at: [Link]

-

Thomas, L., & Sessions, L. B. Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. Science Department, Jacksonville State University. Available at: [Link]

-

Rossi, P., et al. (2007). NMR data collection and analysis protocol for high-throughput protein structure determination. PNAS. Available at: [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

ACS Reagent Chemicals. (2017). Infrared Spectroscopy. Available at: [Link]

-

JoVE. (2015). Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses. Available at: [Link]

-

Nowak, K., et al. (2022). Evaluation of Two Novel Hydantoin Derivatives Using Reconstructed Human Skin Model EpiskinTM: Perspectives for Application as Potential Sunscreen Agents. Pharmaceutics. Available at: [Link]

-

Chemistry LibreTexts. (2022). IR Spectroscopy. Available at: [Link]

-

El-Gendy, Z. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinitat. Available at: [Link]

-

Western University. NMR Sample Preparation. Available at: [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]